1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(19-8-12(9-19)20-7-6-16-18-20)13-10-22-14(17-13)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTAYKOHSMCRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: Azetidine can be synthesized via cyclization reactions involving appropriate precursors.
Thiazole Ring Formation: The thiazole ring can be synthesized through Hantzsch thiazole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling these moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine or thiazole rings.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: The compound might inhibit specific enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Key Observations :
- Fluorinated triazoles (e.g., trifluoromethyl or fluoroaryl groups) achieve high yields (>90%) under CuAAC conditions .
- The target compound’s thiazole-carbonyl-azetidine moiety distinguishes it from simpler benzyl- or phenethyl-substituted triazoles.
Anticancer Activity
- 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-yl)methyl-4-dimethylcarbamoyl)piperazine-1-carbodithioate : IC50 = 1.62–20.84 µM against MGC-803 cells .
- Triazole-thiadiazole hybrids : Compound 9b showed IC50 = 2.94 µM against HepG2 .
- Target Compound : The thiazole moiety may enhance kinase inhibition (akin to dasatinib’s thiazole core), but specific data are unavailable.
Corrosion Inhibition
- [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole : 96% efficiency on steel in 1 M HCl .
- Benzyl-1H-1,2,3-triazole-4-yl)methanol: Lower efficiency (52–89.3%) .
- Target Compound : The electron-deficient thiazole may improve adsorption on metal surfaces, but experimental validation is needed.
Physicochemical Properties
- Molecular Weight (MW): The target compound’s MW is expected to exceed 300 g/mol (based on analogs: e.g., 374.42 g/mol for 1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole ).
- Solubility : Azetidine-containing triazoles (e.g., 1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde) are often soluble in polar aprotic solvents like DMSO .
Biological Activity
The compound 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a novel heterocyclic compound that integrates thiazole and triazole moieties. This compound is part of a class of azetidinone derivatives that have garnered attention due to their potential pharmacological applications. The biological activity of this compound has been investigated in various studies, revealing promising results in antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thiazole ring attached to an azetidine scaffold and a triazole group, contributing to its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to This compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In a screening study of synthesized thiazolo[2,3-c][1,2,4]triazoles, several compounds exhibited minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL against fungal strains like Candida albicans . The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis through interaction with the enoyl-acyl carrier protein reductase enzyme (FabI) .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that certain thiazolo-triazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the apoptotic pathway . Notably, compounds with lower binding energies in docking studies showed higher cytotoxicity against cancer cells.
Anti-inflammatory and Analgesic Effects
The compound's anti-inflammatory properties were assessed through various assays measuring cytokine production and inflammatory markers. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models . Additionally, analgesic effects were noted in animal models where the compound demonstrated a reduction in pain response comparable to standard analgesics.
Pharmacokinetics
The pharmacokinetic profile of This compound indicates good stability under hydrolytic conditions. Studies suggest that its bioavailability is influenced by its structural characteristics which provide resistance to enzymatic degradation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized thiazolo-triazole compounds against clinical isolates of M. tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity with MIC values significantly lower than those of conventional antibiotics .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer activity, derivatives were tested against various human cancer cell lines. The results showed that compounds with specific substitutions on the triazole ring had enhanced cytotoxic effects. For example, one derivative demonstrated an IC50 value of 5 μM against breast cancer cells .
Q & A
What are the optimal reaction conditions for synthesizing 1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole?
Level: Basic
Answer:
The synthesis typically involves multi-step processes, including:
- Azetidine-thiazole intermediate formation : Reacting 2-phenyl-1,3-thiazole-4-carbonyl chloride with azetidine under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) to form the azetidine-thiazole intermediate.
- Triazole ring formation : Using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Key parameters include:
- Temperature : 25–50°C (room temperature preferred for regioselectivity).
- Catalyst : CuSO₄·5H₂O with sodium ascorbate (1–5 mol%).
- Solvent : Aqueous-organic biphasic systems (e.g., THF:H₂O, 1:1) to minimize side reactions .
Yield optimization requires strict pH control (~7.0) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
How can regioselectivity in triazole formation be controlled during synthesis?
Level: Advanced
Answer:
Regioselectivity in 1,2,3-triazole formation is influenced by:
- Catalyst choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru(II) or Ir(III) catalysts yield 1,5-regioisomers. For this compound, Cu(I) is standard to ensure the desired 1,4-substitution .
- Substrate steric effects : Bulky substituents on the azetidine ring (e.g., phenyl-thiazole groups) can sterically hinder alternative regioisomer formation. Computational modeling (DFT) is recommended to predict steric/electronic effects .
- Reaction time : Extended reaction times (>24 hours) may lead to minor regioisomer formation, necessitating HPLC or column chromatography for purification .
What crystallographic techniques are most effective for resolving structural ambiguities in this compound?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving:
- Dihedral angles : Between the phenyl-thiazole and triazole moieties, which influence steric interactions (e.g., angles of 15–30° observed in similar compounds) .
- Twinning : Common in azetidine-containing structures due to flexible rings. Use the TWIN command in SHELXL to model twinning and refine data with HKLF5 .
- Disorder modeling : Apply PART and EADP commands for disordered solvent molecules or substituents. For high-resolution data (<1.0 Å), multipole refinement (e.g., using Jana) may enhance electron density maps .
How can contradictory biological activity data be reconciled across studies?
Level: Advanced
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in pH, temperature, or solvent (DMSO concentration ≤1% is critical to avoid false negatives) .
- Target specificity : The triazole-thiazole scaffold may interact with multiple enzymes (e.g., kinases vs. cytochrome P450). Use orthogonal assays (e.g., SPR, ITC) to validate binding .
- Metabolic stability : Phase I metabolism (e.g., azetidine ring oxidation) can alter activity. Include microsomal stability assays (e.g., human liver microsomes) in study design .
What computational methods are recommended for predicting binding modes with biological targets?
Level: Advanced
Answer:
- Molecular docking : Use AutoDock Vina or Glide with force fields (e.g., OPLS4) to model interactions. Key residues (e.g., His349 in kinase targets) often form hydrogen bonds with the triazole nitrogen .
- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Pay attention to the azetidine-thiazole group’s conformational flexibility .
- QSAR models : Incorporate substituent electronic parameters (Hammett σ) and steric bulk (Taft Eₛ) to correlate structural modifications with activity .
How does modifying the azetidine or thiazole substituents impact bioactivity?
Level: Advanced
Answer:
- Azetidine substitution : Replacing the carbonyl group with sulfonyl (e.g., -SO₂-) increases hydrophilicity but reduces membrane permeability (logP decreases by ~0.5 units) .
- Thiazole modifications : Fluorination at the phenyl ring (e.g., 4-F substitution) enhances target affinity (ΔΔG = −1.2 kcal/mol in docking studies) but may introduce metabolic liabilities .
- Triazole derivatives : Adding methyl groups to the triazole ring improves metabolic stability (t₁/₂ increases from 2.1 to 5.3 hours in microsomal assays) .
What analytical techniques are essential for purity assessment?
Level: Basic
Answer:
- HPLC : Use a C18 column (3.5 µm, 150 mm) with gradient elution (MeCN:H₂O + 0.1% TFA, 30→90% over 20 min). Purity ≥95% is required for biological testing .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 382.1234 calculated for C₁₈H₁₆N₅OS) with ±5 ppm accuracy .
- ¹H/¹³C NMR : Assign azetidine protons (δ 3.5–4.2 ppm) and triazole carbons (δ 145–150 ppm) to verify regiochemistry .
How can synthetic byproducts be identified and minimized?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
